

Amino-PEG3-C2-sulfonic acid synthesis pathway

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Compound of Interest

Compound Name: Amino-PEG3-C2-sulfonic acid

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An In-depth Technical Guide to a Proposed Synthesis Pathway for **Amino-PEG3-C2-sulfonic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.^{[1][2]} Its structure incorporates a hydrophilic triethylene glycol (PEG3) spacer, a terminal primary amine for conjugation to carboxylic acids or NHS esters, and a sulfonic acid group that enhances water solubility.^{[3][4]} This guide outlines a plausible and robust multi-step synthesis pathway for this linker, based on established chemical transformations of polyethylene glycol derivatives.^{[5][6]} The proposed pathway is designed for high fidelity and scalability, providing a foundation for laboratory-scale synthesis.

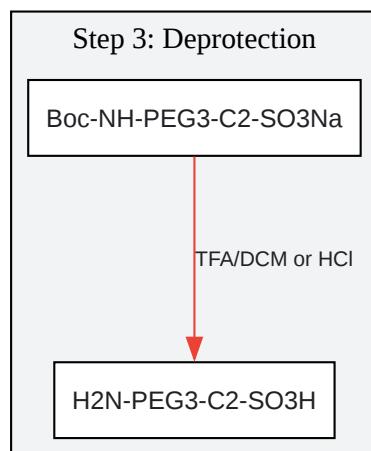
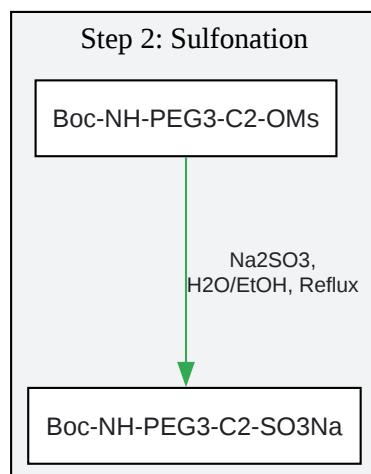
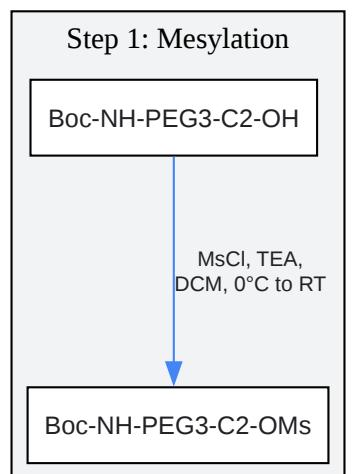
Proposed Synthesis Pathway Overview

The synthesis is proposed as a three-step sequence starting from a commercially available, selectively protected PEG derivative, Boc-NH-PEG3-CH₂CH₂-OH. This strategy ensures selective modification of the terminal hydroxyl group without affecting the amine.

The pathway involves:

- Mesylation: Conversion of the terminal hydroxyl group of the Boc-protected amino-PEG alcohol into a good leaving group, a mesylate.
- Sulfonation: Nucleophilic substitution of the mesylate with sodium sulfite to introduce the sulfonic acid group.
- Deprotection: Removal of the Boc (tert-Butyloxycarbonyl) protecting group under acidic conditions to yield the final product.

Below is a diagram illustrating the logical flow of the proposed synthesis.



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Caption: Proposed three-step synthesis of **Amino-PEG3-C2-sulfonic acid**.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG3-C2-O-mesylate

This step converts the terminal hydroxyl group into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Methodology:

- Dissolve Boc-NH-PEG3-CH₂CH₂-OH (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (TEA, 1.5 eq) to the solution.
- Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure mesylate.

Parameter	Value	Reference
Starting Material	Boc-NH-(PEG)3-CH ₂ CH ₂ -OH	Commercially Available
Reagents	Methanesulfonyl chloride, Triethylamine	Standard Reagents
Solvent	Dichloromethane (DCM)	Standard Solvent
Typical Yield	90-95%	[6]
Purity (Post-Column)	>98%	Estimated

Step 2: Synthesis of Boc-NH-PEG3-C2-sulfonic acid, sodium salt

This step introduces the sulfonate group via a Strecker sulfite alkylation reaction.

Methodology:

- Dissolve the Boc-NH-PEG3-C2-O-mesylate (1.0 eq) in a mixture of ethanol and water.
- Add sodium sulfite (Na₂SO₃, 1.5 eq) to the solution.
- Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours.
- Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
- After completion, cool the reaction mixture to room temperature.
- Remove the ethanol under reduced pressure.
- The remaining aqueous solution contains the sodium salt of the product. This can be used directly in the next step or purified. For purification, techniques like dialysis or size-exclusion chromatography can be employed to remove excess salts.

Parameter	Value	Reference
Starting Material	Boc-NH-(PEG)3-CH ₂ CH ₂ -OMs	From Step 1
Reagents	Sodium Sulfite	Standard Reagent
Solvent	Ethanol/Water mixture	Common Solvent System
Typical Yield	75-85%	Estimated from similar reactions
Purity	>95%	Estimated

Step 3: Synthesis of Amino-PEG3-C2-sulfonic acid (Final Product)

The final step is the removal of the Boc protecting group to liberate the primary amine.

Methodology:

- Dissolve the crude or purified Boc-NH-PEG3-C2-sulfonic acid, sodium salt in DCM.
- Add trifluoroacetic acid (TFA, 10-20 eq) to the solution.
- Stir the mixture at room temperature for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- The resulting product is the TFA salt. To obtain the zwitterionic form or the HCl salt, further processing is required. For the HCl salt, dissolve the residue in a minimal amount of water and add a 2M HCl solution in diethyl ether, followed by precipitation.
- The final product can be purified by preparative HPLC or recrystallization.

Parameter	Value	Reference
Starting Material	Boc-NH-(PEG)3-CH ₂ CH ₂ -SO ₃ Na	From Step 2
Reagents	Trifluoroacetic Acid (TFA) or HCl	Standard Deprotection Agents
Solvent	Dichloromethane (DCM)	Standard Solvent
Typical Yield	95-99% (quantitative)	[6]
Purity (Post-HPLC)	>98%	Estimated

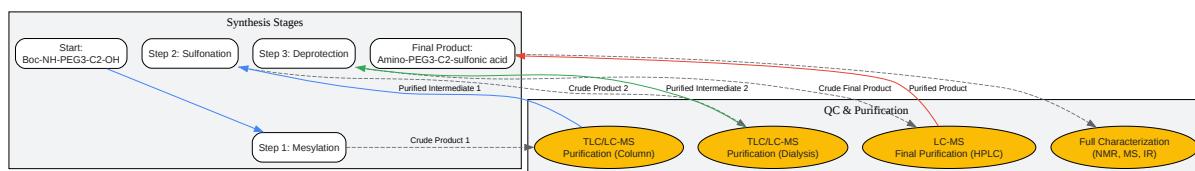
Characterization Data Summary

The following table summarizes the expected characterization data for the final product, **Amino-PEG3-C2-sulfonic acid** (Molecular Formula: C₈H₁₉NO₆S, Molecular Weight: 257.30 g/mol).[7]

Analysis	Expected Result
¹ H NMR	Peaks corresponding to the ethylene glycol protons, the two methylene groups of the C2 linker, and signals indicating the presence of both amino and sulfonic acid terminal groups.
¹³ C NMR	Resonances for the carbons in the PEG backbone and the ethyl linker.
Mass Spec (ESI-MS)	[M+H] ⁺ at m/z 258.1, [M-H] ⁻ at m/z 256.1
FT-IR (cm ⁻¹)	Broad O-H stretch (from SO ₃ H), N-H stretches (~3300-3400), C-H stretches (~2870), S=O stretches (~1170-1200), C-O-C ether stretch (~1100).[8]

Workflow and Logical Relationships

The entire process from starting material to final product, including quality control checks, is depicted in the workflow diagram below.



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Caption: Experimental workflow from starting material to final product.

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